

# A Comparative Guide to Bisindolylmaleimide III and Go 6983 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | bisindolylmaleimide iii |           |
| Cat. No.:            | B1221850                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two widely used protein kinase C (PKC) inhibitors, **BisindolyImaleimide III** and Go 6983. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs and drug development projects.

#### Introduction

**BisindolyImaleimide III** and Go 6983 are potent, ATP-competitive kinase inhibitors belonging to the bisindolyImaleimide class. They are routinely used as pharmacological tools to investigate the roles of PKC isoforms in various cellular signaling pathways. While both compounds are recognized as broad-spectrum PKC inhibitors, their selectivity profiles against a wider range of kinases can differ, which is a critical consideration for interpreting experimental results and for therapeutic development.

### **Selectivity Profile Comparison**

The inhibitory activity of **BisindolyImaleimide III** and Go 6983 has been characterized against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. It is important to note that direct IC50 values for **BisindolyImaleimide III** are less prevalent in the literature; therefore, data for the closely



related and structurally similar compound GF 109203X (Bisindolylmaleimide I) is included for a comprehensive comparison.

| Kinase Target | Bisindolylmaleimide III (GF<br>109203X) IC50 (nM) | Go 6983 IC50 (nM) |
|---------------|---------------------------------------------------|-------------------|
| ΡΚCα          | 8 - 20[1][2]                                      | 7[3][4][5][6]     |
| РКСВІ         | 17[2]                                             | 7[3][4][5][6]     |
| РКСВІІ        | 16[2]                                             | 7[5][6]           |
| РКСу          | 20[2]                                             | 6[3][4][5][6]     |
| ΡΚCδ          | -                                                 | 10[3][4][5][6]    |
| ΡΚCε          | 12[1]                                             | -                 |
| РКСζ          | -                                                 | 60[3][4][5][6]    |
| PKCμ (PKD1)   | -                                                 | 20000[3][4]       |
| p90RSK1       | 610[1]                                            | -                 |
| p90RSK2       | 310[1]                                            | -                 |
| p90RSK3       | 120[1]                                            | -                 |
| GSK3β         | 170[7]                                            | -                 |
| MAPKAP-K1b    | -                                                 | Potent Inhibition |
| MSK1          | -                                                 | Potent Inhibition |
| S6K1          | -                                                 | Potent Inhibition |
| CDK2          | Novel Target[8]                                   | -                 |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.

## **Experimental Protocols**



The IC50 values presented in this guide are typically determined using in vitro kinase assays. A common and standard method involves the use of radiolabeled ATP.

# General In Vitro Kinase Assay Protocol (Radiolabeled ATP)

This protocol outlines the fundamental steps for determining the IC50 value of a kinase inhibitor.

- 1. Reagents and Materials:
- Purified recombinant kinase
- Specific peptide or protein substrate for the kinase
- Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
- [y-32P]ATP or [y-33P]ATP
- Non-radiolabeled ATP
- Kinase inhibitor (Bisindolylmaleimide III or Go 6983) dissolved in a suitable solvent (e.g., DMSO)
- Phosphocellulose paper or other substrate capture membrane
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and scintillation fluid
- 2. Procedure:
- Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
- Add varying concentrations of the inhibitor to the reaction mixture and pre-incubate for a
  defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).



- Initiate the kinase reaction by adding a mixture of radiolabeled and non-radiolabeled ATP.
   The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate competitive inhibition measurements.
- Allow the reaction to proceed for a specific time, ensuring that the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-<sup>32</sup>P]ATP will not.
- Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound radiolabeled ATP.
- Quantify the amount of incorporated radiolabel by scintillation counting.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

### **Signaling Pathway Involvement**

Both **BisindolyImaleimide III** and Go 6983 primarily target the Protein Kinase C (PKC) family of enzymes. PKC isoforms are key regulators of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and migration. The following diagram illustrates a simplified PKC signaling pathway that can be modulated by these inhibitors.





Click to download full resolution via product page

Caption: Simplified PKC signaling pathway targeted by inhibitors.

## **Experimental Workflow for Inhibitor Profiling**



The following diagram outlines a typical workflow for characterizing the selectivity and cellular effects of kinase inhibitors like **Bisindolylmaleimide III** and Go 6983.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. Go 6983 | PKC inhibitor | Hello Bio [hellobio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Go 6983 | PKC Inhibitors | Protein Kinase C Inhibitor | TargetMol [targetmol.com]







- 7. Bisindolylmaleimide I [sigmaaldrich.com]
- 8. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Bisindolylmaleimide III and Go 6983 Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221850#bisindolylmaleimide-iii-vs-go-6983-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com